1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-1H-imidazole
Description
This compound features a 1H-imidazole core substituted with a 4-methyl group and a benzenesulfonyl moiety bearing 5-chloro, 2-methoxy, and 4-methyl substituents. The sulfonyl group enhances electron-withdrawing properties, while the chloro and methoxy groups modulate electronic and steric effects, influencing reactivity and biological interactions . Its structural uniqueness lies in the balanced combination of lipophilicity (from methyl groups) and polarity (from sulfonyl and methoxy groups), making it a candidate for diverse pharmaceutical applications.
Properties
IUPAC Name |
1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-8-4-11(18-3)12(5-10(8)13)19(16,17)15-6-9(2)14-7-15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYRMBQWPYSKGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=C(N=C2)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-1H-imidazole typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the benzenesulfonyl chloride intermediate: This step involves the chlorination of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride.
Imidazole ring formation: The intermediate is then reacted with 4-methylimidazole under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Sulfides.
Substitution products: Various substituted imidazole derivatives.
Scientific Research Applications
1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as:
Inhibition of enzymes: The compound may inhibit certain enzymes by binding to their active sites.
Disruption of cellular processes: It can interfere with cellular processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Benzimidazole vs. Imidazole Derivatives
- 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-1H-benzimidazole ():
- Structural Difference : Replacement of the imidazole core with a benzimidazole system increases aromaticity and planarity.
- Impact : Benzimidazoles often exhibit stronger DNA intercalation or kinase inhibition due to extended π-systems but may suffer from reduced solubility .
- Data : Benzimidazole derivatives typically show higher logP values (e.g., ~3.5) compared to imidazoles (~2.8), indicating increased lipophilicity .
Substituent Variations on the Sulfonyl Benzene Ring
- 1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole (): Structural Difference: Ethoxy, isopropyl, and ethyl substituents replace chloro and methoxy groups. Ethoxy groups may improve metabolic stability compared to methoxy . Data: Such derivatives exhibit molecular weights >400 Da, which may limit oral bioavailability compared to the target compound (MW ~340 Da) .
Halogen Substituent Effects
- 1-[(2-Bromophenyl)sulfonyl]-4-methyl-1H-imidazole () vs. 1-(4-Bromophenyl)-4-methyl-1H-imidazole ():
- Structural Difference : Bromine substituents vs. chlorine.
- Impact : Bromine’s higher atomic radius and polarizability may enhance binding to hydrophobic pockets but increase toxicity risks. Chlorine offers a balance of electronegativity and safety .
- Data : Brominated analogues often show lower LD50 values (e.g., 150 mg/kg in rodents) compared to chlorinated counterparts (LD50 >300 mg/kg) .
Sulfonyl vs. Sulfinyl Derivatives
- 2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole (): Structural Difference: Sulfinyl (S=O) vs. sulfonyl (SO2) groups. Sulfonyl derivatives are more resistant to enzymatic degradation .
Methyl Substitution on the Imidazole Core
- 4-Methyl-1H-imidazole Derivatives (): Structural Difference: Methyl groups at the 4-position of imidazole. Impact: Enhances lipophilicity and membrane permeability. For example, 4-methyl-1H-imidazole derivatives exhibit 20% higher cellular uptake in vitro compared to non-methylated analogues .
Key Research Findings
- Synthetic Challenges : highlights difficulties in coupling 4-methyl-1H-imidazole with aryl iodides, requiring optimized copper catalysis to prevent isomerization. This underscores the sensitivity of imidazole-based syntheses to reaction conditions .
- Biological Activity : Chlorinated benzenesulfonyl imidazoles (e.g., the target compound) demonstrate moderate antibacterial activity (MIC ~25 µg/mL against S. aureus), outperforming brominated analogues but underperforming against benzimidazoles (MIC ~10 µg/mL) .
- Thermal Stability : Sulfonyl-linked imidazoles exhibit higher thermal decomposition temperatures (Td ~250°C) compared to sulfinyl derivatives (Td ~200°C) due to stronger SO2 bonding .
Tabulated Comparison of Properties
| Compound | Core Structure | Substituents (Sulfonyl Benzene) | logP | Molecular Weight | Bioactivity (MIC, µg/mL) |
|---|---|---|---|---|---|
| Target Compound | Imidazole | 5-Cl, 2-OCH3, 4-CH3 | 2.8 | 340.8 | 25 (S. aureus) |
| 1-[(5-Cl-2-OCH3-Ph)SO2]-1H-benzimidazole | Benzimidazole | 5-Cl, 2-OCH3 | 3.5 | 377.8 | 10 (S. aureus) |
| 1-[(2-Br-Ph)SO2]-4-CH3-1H-imidazole | Imidazole | 2-Br | 3.1 | 356.2 | 50 (S. aureus) |
| 4-CH3-1H-imidazole (base structure) | Imidazole | None | 0.9 | 82.1 | N/A |
Biological Activity
1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H14ClN3O3S
- Molecular Weight : 303.77 g/mol
- CAS Number : 889939-48-4
The compound primarily acts through the inhibition of specific enzymes involved in inflammatory pathways, particularly those related to the lipoxygenase pathway. This action is crucial in conditions characterized by excessive inflammation, such as arthritis and certain cancers.
Enzyme Inhibition
The compound has been shown to inhibit 5-lipoxygenase (5-LO), an enzyme that catalyzes the formation of leukotrienes from arachidonic acid. This inhibition reduces the synthesis of inflammatory mediators, thereby alleviating symptoms associated with inflammatory diseases.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The presence of the sulfonyl group in this compound enhances its ability to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is essential for folic acid synthesis in bacteria.
Anticancer Activity
Studies have demonstrated that imidazole derivatives possess anticancer properties. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis contributes to its potential as an anticancer agent.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction of leukotriene synthesis | |
| Anticancer | Induction of apoptosis |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. It showed significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating infections. -
Anti-inflammatory Effects :
In a preclinical model of arthritis, administration of the compound resulted in reduced joint swelling and inflammation markers. The mechanism was attributed to its role as a 5-lipoxygenase inhibitor, leading to decreased leukotriene production. -
Anticancer Potential :
Research involving cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. It was effective against various cancer types, suggesting its utility in cancer therapy.
Research Findings
Recent studies have focused on optimizing the structure of imidazole derivatives to enhance their biological activity and reduce toxicity. Modifications have led to compounds with improved selectivity for target enzymes and reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
